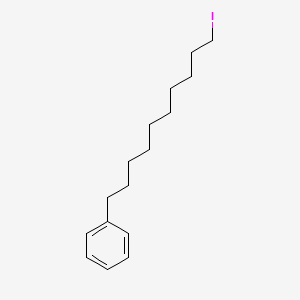
(10-Iododecyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10-Iododecyl)benzene is an organic compound characterized by a benzene ring substituted with a 10-iododecyl group. This compound is part of the broader class of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10-Iododecyl)benzene typically involves the alkylation of benzene with a 10-iododecyl halide. This reaction is generally carried out under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}6\text{H}6 + \text{C}{10}\text{H}{21}\text{I} \xrightarrow{\text{AlCl}_3} \text{C}6\text{H}5\text{C}{10}\text{H}{21}\text{I} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts has also been explored to enhance the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(10-Iododecyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products
Substitution: Formation of alkylbenzenes with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of decylbenzene.
Aplicaciones Científicas De Investigación
(10-Iododecyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of (10-Iododecyl)benzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the alkyl chain can interact with hydrophobic regions of biological membranes. These interactions can influence the compound’s solubility, permeability, and overall bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
Dodecylbenzene: Similar structure but lacks the iodine atom.
Decylbenzene: Shorter alkyl chain compared to (10-Iododecyl)benzene.
Iodobenzene: Lacks the long alkyl chain.
Uniqueness
This compound is unique due to the presence of both a long alkyl chain and an iodine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophobic interactions and halogen bonding are important .
Propiedades
Número CAS |
51526-13-7 |
|---|---|
Fórmula molecular |
C16H25I |
Peso molecular |
344.27 g/mol |
Nombre IUPAC |
10-iododecylbenzene |
InChI |
InChI=1S/C16H25I/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2 |
Clave InChI |
GBNYAMIJHDGUIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


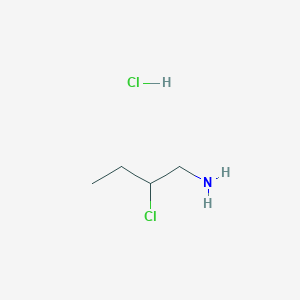
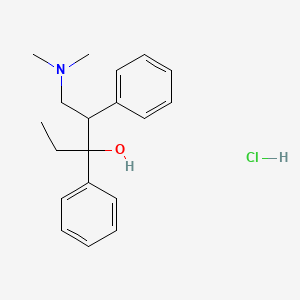

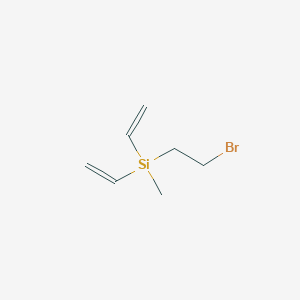
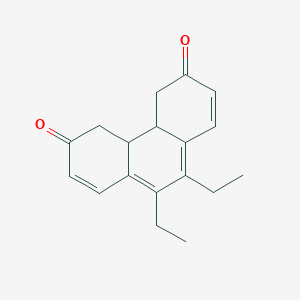
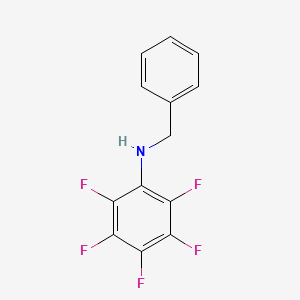


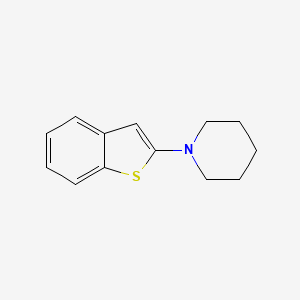

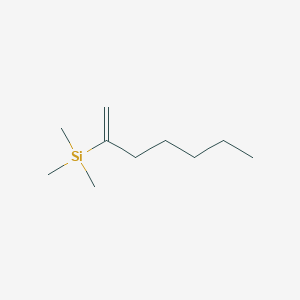
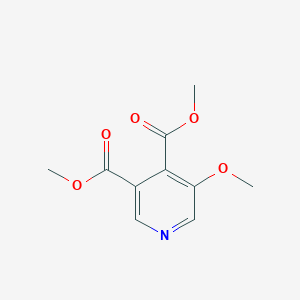
![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)

